molecular formula C14H10Br2N2O3 B11694129 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11694129
M. Wt: 414.05 g/mol
InChI Key: YLULAHKWQNSJQY-REZTVBANSA-N
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Description

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction would produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Mechanism of Action

The mechanism by which N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, and inhibit their activity. The compound’s structure allows it to bind to specific sites on the enzyme, blocking its function and leading to the desired biological effect .

Properties

Molecular Formula

C14H10Br2N2O3

Molecular Weight

414.05 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Br2N2O3/c15-10-5-8(6-11(16)13(10)20)7-17-18-14(21)9-3-1-2-4-12(9)19/h1-7,19-20H,(H,18,21)/b17-7+

InChI Key

YLULAHKWQNSJQY-REZTVBANSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)O

Origin of Product

United States

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